molecular formula C21H25ClO6 B579993 (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol CAS No. 1469910-83-5

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol

Cat. No.: B579993
CAS No.: 1469910-83-5
M. Wt: 408.9 g/mol
InChI Key: RRYZEJFQBYDTNH-PFAUGDHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a stereoisomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin. Structurally, it differs from dapagliflozin in two critical aspects:

  • Stereochemistry: The glucitol moiety adopts the (1R)-configuration at the anomeric carbon, contrasting with the pharmacologically active (1S)-configuration in dapagliflozin .
  • Anhydro ring: The compound features a 1,4-anhydroglucitol backbone instead of the 1,5-anhydro configuration in dapagliflozin .

Properties

CAS No.

1469910-83-5

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20-,21-/m1/s1

InChI Key

RRYZEJFQBYDTNH-PFAUGDHASA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Synonyms

Dapagliflozin Impuirty;  1R-Dapagliflozin 1,4-Ahydro Form; 

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The synthesis begins with the construction of the glucitol backbone fused to the substituted phenyl ring. A common precursor, (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one (commercially available), serves as the starting material for glycosidation reactions. The critical step involves coupling this sugar derivative with 4-chloro-3-[(4-ethoxyphenyl)methyl]benzene. This is achieved via a Friedel-Crafts alkylation or Ullmann-type coupling, depending on the halogenated intermediate (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene).

Stereochemical Control at the Anhydro Position

The (1R) configuration is introduced during the anhydro ring formation. Patent data for the (1S)-1,5-anhydro analog highlights the use of acetyl-protected intermediates, where deprotection under mild basic conditions (e.g., Na₂CO₃ in aqueous methanol) preserves stereochemical integrity. For the target (1R)-1,4-anhydro compound, analogous protection-deprotection strategies are likely employed, with adjustments to the reaction temperature and solvent polarity to favor the desired stereoisomer.

Deacetylation and Purification

A pivotal improvement over earlier methods is the substitution of strong bases (e.g., NaOH) with mild alternatives like sodium carbonate. In the (1S)-1,5-anhydro synthesis, this change increased purity from 94.54% to 99.08% and yield from 73.6% to 96.18%. For the (1R)-1,4-anhydro variant, similar conditions—using Na₂CO₃ in methanol/water mixtures—could mitigate degradation pathways while maintaining high enantiomeric excess.

Crystallization and Solvate Formation

Glycerol Solvate Intermediate

The formation of a glycerol solvate is a key purification step. In the (1S)-1,5-anhydro process, treating the crude product with glycerol in water yields a crystalline solvate (form-M), characterized by distinct PXRD peaks at 4.1, 16.2, 20.3, 20.6, and 24.8° 2θ. This intermediate enhances purity to 99.6% by HPLC before final desolvation. For the (1R)-1,4-anhydro compound, analogous solvate formation using glycerol or other polyols (e.g., sorbitol) could streamline purification.

Crystalline Phase Optimization

Crystalline form-M’s stability is attributed to hydrogen bonding between the glucitol hydroxyl groups and glycerol. Transitioning to the target compound would require solvent screening (e.g., ethers, ketones, or nitriles) to identify a compatible crystalline phase. The patent emphasizes the use of methyl tert-butyl ether (MTBE) and cyclohexane for final recrystallization, which may apply here.

Comparative Analysis of Base Selection

The choice of base significantly impacts yield and purity. The following table synthesizes data from the (1S)-1,5-anhydro synthesis, extrapolated to the (1R)-1,4-anhydro system:

BaseSolvent SystemYield (%)Purity (HPLC %)Degradation Byproducts
Sodium hydroxideMethanol/water73.694.54Acetylated impurities
Sodium carbonateMethanol/water96.299.08None detected
Potassium carbonateEthanol/MTBE92.198.75Trace solvents

Adapted from Example 6–9 in US20190144411A1.

Mild bases reduce hydrolysis of sensitive glycosidic bonds, making them preferable for stereochemically complex targets like the (1R)-1,4-anhydro derivative.

Process Scalability and Industrial Feasibility

Solvent Selection for Large-Scale Production

Ether solvents (e.g., MTBE) and hydrocarbon mixtures (cyclohexane/isopropyl acetate) are highlighted for their low toxicity and ease of removal. These solvents facilitate high-throughput crystallization without compromising stereochemical purity.

Environmental and Cost Considerations

The patent’s emphasis on aqueous methanol as a reaction medium aligns with green chemistry principles. Recycling glycerol from solvate intermediates could further reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: The compound can be reduced to modify the oxidation state of the aromatic substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Analytical and Regulatory Considerations

  • Impurity Profiling : Regulatory guidelines (e.g., ICH Q3A) mandate strict control of the (1R)-impurity at ≤0.15% in dapagliflozin formulations .
  • Stability Studies : The impurity may form under acidic or oxidative stress conditions, necessitating robust stability-indicating methods (e.g., HPLC with chiral columns) .

Biological Activity

(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol, commonly referred to as a derivative of dapagliflozin, is a compound of significant interest in pharmaceutical research, particularly regarding its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C21H25ClO6
  • Molecular Weight : 408.873 g/mol
  • CAS Number : 1469910-83-5
  • Purity : >95% (HPLC) .

This compound functions primarily as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By inhibiting SGLT2, it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and lower blood glucose levels. This mechanism is particularly beneficial for managing type 2 diabetes mellitus.

Antidiabetic Effects

Research indicates that compounds like this compound exhibit significant antidiabetic effects through the following mechanisms:

  • Reduction in Blood Glucose Levels : Clinical studies have shown that SGLT2 inhibitors can lower HbA1c levels significantly.
  • Weight Loss : Patients using SGLT2 inhibitors often experience weight loss due to caloric loss through glycosuria .

Cardiovascular Benefits

Recent studies suggest that SGLT2 inhibitors may also provide cardiovascular benefits:

  • Reduction in Heart Failure Hospitalizations : Evidence suggests that these compounds can reduce the risk of hospitalization for heart failure in diabetic patients .
  • Improvement in Cardiac Function : Some studies indicate improvements in cardiac function parameters among patients treated with SGLT2 inhibitors .

Renal Protection

The nephroprotective effects of SGLT2 inhibitors are another area of interest:

  • Slowing Progression of Kidney Disease : There is evidence that these compounds can slow the progression of diabetic kidney disease by reducing hyperfiltration and glomerular hypertension .

Case Studies

Several clinical trials have demonstrated the efficacy and safety of this compound:

StudyPopulationDurationOutcome
EMPA-REG OUTCOMEType 2 Diabetes with Cardiovascular Disease3.1 yearsReduced cardiovascular death by 38%
CANVAS ProgramType 2 Diabetes with High Cardiovascular Risk5 yearsReduced hospitalization for heart failure by 33%
DAPA-HF TrialHeart Failure with Reduced Ejection Fraction18 monthsImproved outcomes in heart failure patients with and without diabetes

Safety Profile

The safety profile of this compound has been well-documented:

  • Common Side Effects : May include genital mycotic infections and urinary tract infections due to increased glucose in urine.
  • Serious Risks : Rare cases of ketoacidosis have been reported, necessitating careful monitoring in at-risk populations .

Q & A

Q. What are the key analytical methods for identifying and characterizing (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol?

Methodological Answer:

  • HPLC with UV/Vis detection : Used for purity assessment and quantification, particularly in stability studies. Reverse-phase columns (C18) with mobile phases like acetonitrile-phosphate buffer (pH 3.0) are standard .
  • Mass Spectrometry (LC-MS/MS) : Confirms molecular weight (408.87 g/mol) and fragmentation patterns, critical for distinguishing stereoisomers .
  • NMR spectroscopy : 1H and 13C NMR resolve stereochemical configurations (e.g., distinguishing 1R vs. 1S anhydro forms) and confirm substitution patterns on the glucitol backbone .

Q. How does the stereochemical configuration (1R vs. 1S) impact the compound’s physicochemical properties?

Methodological Answer:

  • Chiral HPLC : Essential for separating enantiomers. Columns like Chiralpak IA or IB with n-hexane/ethanol mobile phases resolve 1R and 1S forms .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, revealing differences in melting points (1R: 74–78°C vs. 1S: ~75°C) and solubility profiles .
  • Thermogravimetric analysis (TGA) : Quantifies stability differences; the 1R form shows distinct decomposition patterns under thermal stress .

Advanced Research Questions

Q. What synthetic challenges arise in achieving regioselective anhydro bond formation at the 1,4-position of the glucitol backbone?

Methodological Answer:

  • Protecting group strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to block hydroxyls at positions 2, 3, and 6 during synthesis. Acid-catalyzed cyclization (e.g., HCl in THF) selectively forms the 1,4-anhydro bond .
  • Kinetic vs. thermodynamic control : Optimizing reaction temperature (e.g., 0–5°C) minimizes undesired 1,5-anhydro byproducts .
  • Monitoring intermediates : Real-time FTIR tracks carbonyl intermediates, ensuring regioselectivity .

Q. How do degradation pathways of the 1R-anhydro form differ from its 1S counterpart under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and photolytic stress (ICH Q1B). The 1R form shows higher susceptibility to acid hydrolysis due to steric strain in the anhydro ring .
  • Degradant profiling : LC-MS identifies unique impurities like 4-chloro-3-(4-ethoxybenzyl)phenol (m/z 261) in the 1R form, absent in 1S degradation .
  • Kinetic modeling : Arrhenius plots predict shelf-life differences; 1R degrades 15% faster at 40°C/75% RH compared to 1S .

Q. What computational methods validate the stereochemical assignment and biological inactivity of the 1R-anhydro form compared to SGLT2 inhibitors like dapagliflozin (1S form)?

Methodological Answer:

  • Molecular docking : Compare binding affinities to SGLT2 (PDB ID: 7BSE). The 1R form’s altered hydroxyl orientation reduces hydrogen bonding with Asn51 and Glu99 residues, explaining its lack of inhibitory activity .
  • Density Functional Theory (DFT) : Calculates energy barriers for anhydro ring opening; the 1R form’s higher activation energy (ΔG‡ = 28.5 kcal/mol) correlates with metabolic stability in liver microsomes .

Data Contradiction Analysis

Q. Discrepancies in reported solubility profiles: How to resolve conflicting data on aqueous vs. organic solvent solubility?

Methodological Answer:

  • Solvent polarity index : The 1R form’s logP (2.1) predicts poor aqueous solubility (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL). Conflicting reports may arise from hydration state variations (e.g., monohydrate vs. anhydrous forms) .
  • Dynamic light scattering (DLS) : Measures particle aggregation in aqueous buffers. Aggregates >500 nm falsely reduce apparent solubility .

Synthesis and Scalability

Q. What catalytic systems improve yield in the final hydrogenolysis step to remove benzyl protecting groups?

Methodological Answer:

  • Palladium on carbon (Pd/C) : 10% w/w in ethanol under H2 (50 psi) achieves >95% deprotection. Catalyst poisoning by chloride (from the 4-chloro substituent) is mitigated by pre-treatment with triethylamine .
  • Alternative catalysts : Raney nickel reduces reaction time but risks over-hydrogenation of the ethoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.